

Spectroscopic Characterization of 4-Amino-1-Boc-piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert*-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

Cat. No.: B153377

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-Amino-1-Boc-piperidine hydrochloride, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While specific spectral data for the hydrochloride salt is not readily available in public databases, this guide presents the data for the free base, 4-Amino-1-Boc-piperidine, which serves as a close reference. The experimental protocols for obtaining such spectra are also detailed.

Introduction

4-Amino-1-Boc-piperidine hydrochloride, also known as **tert**-butyl 4-aminopiperidine-1-carboxylate hydrochloride, is a versatile building block in organic synthesis. Its structural elucidation and purity assessment are critical for its application in the development of novel therapeutics. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous characterization of this compound.

Spectral Data

The following tables summarize the key spectral data for 4-Amino-1-Boc-piperidine (free base). It is important to note that for the hydrochloride salt, shifts in the NMR spectra, particularly for the protons and carbons near the amino group, are expected due to protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data of 4-Amino-1-Boc-piperidine (Free Base)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.90	br s	2H	-CH ₂ -N(Boc)-CH ₂ -
~2.80	t	2H	-CH ₂ -N(Boc)-CH ₂ -
~2.65	m	1H	-CH(NH ₂)
~1.80	d	2H	Piperidine CH (axial)
~1.45	s	9H	-C(CH ₃) ₃
~1.25	qd	2H	Piperidine CH (equatorial)
~1.20	br s	2H	-NH ₂

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The broad singlets for the amine protons are concentration-dependent and may exchange with D₂O.

¹³C NMR (Carbon NMR) Spectral Data of 4-Amino-1-Boc-piperidine (Free Base)

Chemical Shift (δ) ppm	Assignment
~155.0	C=O (Boc)
~79.5	-C(CH ₃) ₃
~50.0	-CH(NH ₂)
~45.0	-CH ₂ -N(Boc)-CH ₂ -
~35.0	Piperidine CH ₂
~28.5	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands of 4-Amino-1-Boc-piperidine (Free Base)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360-3280	Medium, Broad	N-H stretch (amine)
2975-2850	Strong	C-H stretch (aliphatic)
1690	Strong	C=O stretch (urethane)
1580	Medium	N-H bend (amine)
1420	Medium	C-H bend
1245	Strong	C-N stretch
1170	Strong	C-O stretch

Mass Spectrometry (MS)

Mass Spectral Data of 4-Amino-1-Boc-piperidine (Free Base)

The mass spectrum is typically acquired using Electrospray Ionization (ESI) in positive ion mode.

m/z	Interpretation
201.16	[M+H] ⁺ (Calculated for C ₁₀ H ₂₁ N ₂ O ₂ ⁺ : 201.1603)
145.10	[M+H - C ₄ H ₈] ⁺ or [M+H - isobutylene] ⁺
101.10	[M+H - Boc] ⁺
57.07	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of 4-Amino-1-Boc-piperidine hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
- Ensure complete dissolution, using gentle vortexing if necessary.
- Transfer the solution into a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Standard single-pulse sequence (e.g., ' zg30').
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

Instrument Parameters (¹³C NMR):

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled pulse sequence (e.g., ' zgpg30').
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as ¹³C has low natural abundance.

- Spectral Width: 0-200 ppm.
- Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

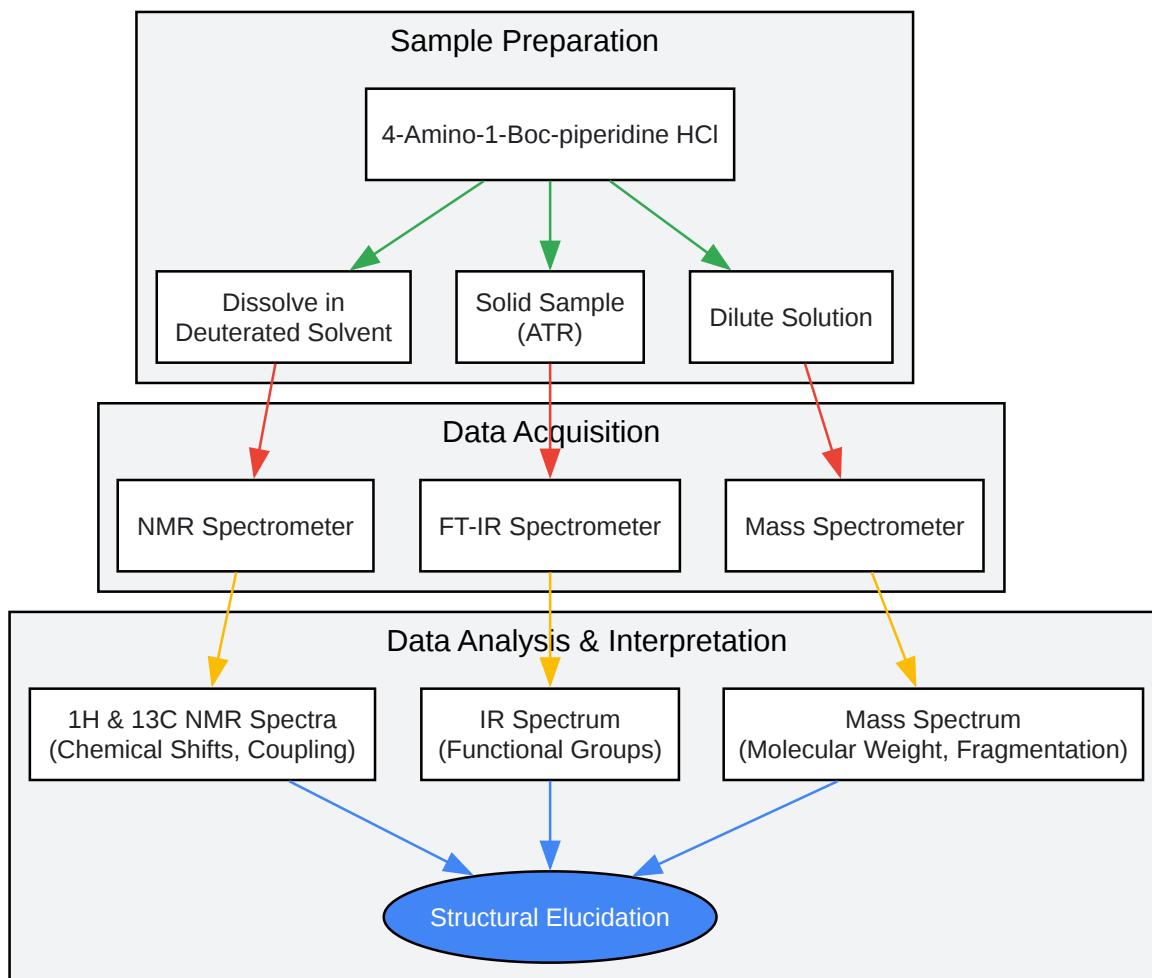
- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of the solid 4-Amino-1-Boc-piperidine hydrochloride sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

- Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:


- Prepare a stock solution of 4-Amino-1-Boc-piperidine hydrochloride in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ using the same solvent.

Instrument Parameters (Electrospray Ionization - ESI):

- Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.
- Ionization Mode: Positive ion mode.
- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 μ L/min.
- Capillary Voltage: 3-5 kV.
- Drying Gas (N_2): Flow rate and temperature should be optimized for the specific instrument to ensure efficient desolvation.
- Mass Range: Scan from m/z 50 to 500.

Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 4-Amino-1-Boc-piperidine hydrochloride.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Amino-1-Boc-piperidine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153377#4-amino-1-boc-piperidine-hydrochloride-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com